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molecular formula C9H11BrO2 B8716532 3-(4-Bromophenyl)-1,2-propanediol CAS No. 61396-72-3

3-(4-Bromophenyl)-1,2-propanediol

Cat. No. B8716532
M. Wt: 231.09 g/mol
InChI Key: DRTMEBRUKSUOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07846964B2

Procedure details

A solution of 1-allyl-4-bromo-benzene (2.0 g, 10.2 mmol) in acetone (60 mL) is treated with OsO4 (52 mg, 0.20 mmol), NMO (1.44 g, 12.2 mmol) and water (approx. 0.3 mL). The clear solution is stirred at rt for 2 h, diluted with DCM (150 mL) and washed twice with 10% aq. citric acid (2×75 mL). The aqueous phase is extracted twice with DCM. The organic extracts are combined, dried over MgSO4 and evaporated. The crude product is purified by CC on silica gel eluting with EA to give 3-(4-bromo-phenyl)-propane-1,2-diol (1.41 g) as an almost colourless oil; LC-MS: tR=0.72 min; 1H NMR (CDCl3): δ 7.46-7.40 (m, 2H), 7.14-7.08 (m, 2H), 3.96-3.87 (m, 1H), 3.73-3.67 (m, 1H), 3.55-3.47 (m, 1H), 2.81-2.67 (m, 2H), 1.90 (s br, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
52 mg
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][CH:5]=1)C=C.C[N+]1([O-])[CH2:17][CH2:16][O:15]CC1.[OH2:19]>CC(C)=O.C(Cl)Cl.O=[Os](=O)(=O)=O>[Br:10][C:7]1[CH:8]=[CH:9][C:4]([CH2:1][CH:16]([OH:15])[CH2:17][OH:19])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C=C)C1=CC=C(C=C1)Br
Name
Quantity
1.44 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
0.3 mL
Type
reactant
Smiles
O
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
52 mg
Type
catalyst
Smiles
O=[Os](=O)(=O)=O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The clear solution is stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed twice with 10% aq. citric acid (2×75 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted twice with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by CC on silica gel eluting with EA

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CC(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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